REACTION_CXSMILES
|
O.[F:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=O)=[CH:5][CH:4]=1.CN(C)C=O.C(Cl)(=O)C([Cl:21])=O>C1(C)C=CC=CC=1>[F:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([Cl:21])=[O:12])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
50.4 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
250 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature for 2.5 hours (gas evolution complete)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 1-L three-neck flask equipped with a mechanical stirrer, an addition funnel
|
Type
|
ADDITION
|
Details
|
added to the reaction mixture over a 10 minute period
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
resulting in gas evolution (4.7° C. exotherm was observed)
|
Type
|
CUSTOM
|
Details
|
the head space of the reaction flask was sparged with nitrogen for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
thus affording a 99% yield
|
Type
|
CUSTOM
|
Details
|
Purification of crude 4-fluorophenylacetyl chloride
|
Type
|
DISTILLATION
|
Details
|
by vacuum distillation (57-58° C., 0.15 mm Hg)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)CC(=O)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |